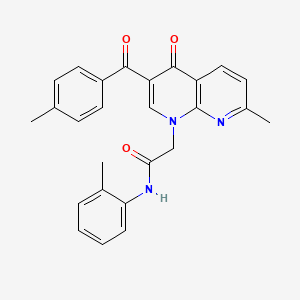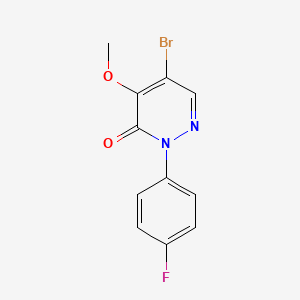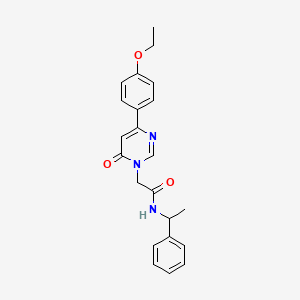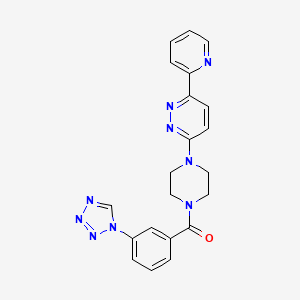
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F4N4O2S and its molecular weight is 432.44. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanisms This compound has been involved in studies focused on the synthesis and reaction mechanisms of organic derivatives involving fluorine and sulfone groups. For instance, research by Orda, Maletina, and Yagupolskii (1991) explored the photochemical reactions leading to organic derivatives, highlighting the compound's role in yielding phenylbis(fluorosulfonyl) methane under specific conditions. Similarly, research by Haufe et al. (1988) discussed the electrophilic addition of methanesulfenyl fluoride towards carbon-carbon double bonds, providing insights into the synthesis of β-fluoroalkyl-methylthioethers, which can be related to the structural characteristics and reactivity of such compounds (Orda, V. V., Maletina, I., & Yagupolskii, Y. Y., 1991); (Haufe, G., Alvernhe, G., Anker, D., Laurent, A., & Saluzzo, Christine, 1988).
Catalysis and Enantioselective Reactions Studies also extend to the compound's potential in catalysis and enantioselective reactions. Liu et al. (2009) discovered that the compound could be involved in highly regio- and enantioselective allylic alkylation reactions, indicating its utility in synthesizing enantiopure compounds with potential pharmaceutical relevance. This research emphasizes the compound's role in facilitating reactions that lead to compounds bearing a terminal alkene, which could then be transformed into pharmacologically active molecules with high optical purity (Liu, Wen-Bo et al., 2009).
Molecular Structure and Crystallography The compound has been part of studies concerning molecular structure and crystallography, aiding in the understanding of molecular conformations and interactions. Research by Dey et al. (2015) on nimesulidetriazole derivatives, which share structural similarities, highlights the effect of substitution on supramolecular assembly, elucidating how variations in molecular structure can influence the formation and stability of crystal structures. This knowledge is crucial for designing molecules with desired properties and behaviors (Dey, Tanusri et al., 2015).
Herbicidal Activity and Agricultural Chemistry Furthermore, research into herbicidal activity and agricultural chemistry has explored compounds related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. Chen et al. (2009) synthesized and studied a triazolopyrimidine sulfonanilide compound, aiming to discover new herbicidal compounds with high activity and a faster degradation rate in soil. These studies are indicative of the compound's broader relevance to agricultural sciences, offering potential applications in developing new herbicides (Chen, Chao-Nan et al., 2009).
Propriétés
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O2S/c19-16-10-23-17(24-11-16)26-7-5-13(6-8-26)9-25-29(27,28)12-14-1-3-15(4-2-14)18(20,21)22/h1-4,10-11,13,25H,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDXZIQAKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)
![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)




![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)